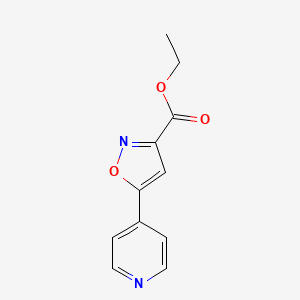![molecular formula C7H4BrN3O2 B15276938 8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a bromine atom and a carboxylic acid group attached to an imidazo[1,2-c]pyrimidine core. The presence of these functional groups makes it a versatile building block for the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) and iodine (I2) to promote the cyclization and bromination processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can exhibit diverse biological activities.
Applications De Recherche Scientifique
8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of probes and sensors for biological studies.
Mécanisme D'action
The mechanism of action of 8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of target enzymes or receptors, thereby blocking their activity. The bromine atom and carboxylic acid group play crucial roles in the binding interactions, enhancing the compound’s affinity and specificity for its molecular targets .
Comparaison Avec Des Composés Similaires
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but differs in the position of the bromine atom and the fused ring system.
Imidazo[1,2-a]pyrimidine Derivatives: These compounds share the imidazo[1,2-a]pyrimidine core but may have different substituents at various positions.
Uniqueness: 8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the carboxylic acid group allows for versatile modifications and applications in various fields .
Propriétés
Formule moléculaire |
C7H4BrN3O2 |
|---|---|
Poids moléculaire |
242.03 g/mol |
Nom IUPAC |
8-bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-9-3-11-5(7(12)13)2-10-6(4)11/h1-3H,(H,12,13) |
Clé InChI |
XRHQHVWBVSBKNK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC=C(N2C=N1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B15276855.png)
![8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide](/img/structure/B15276862.png)
![5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15276869.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B15276878.png)


![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)

![(4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15276916.png)
![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)



![Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-](/img/structure/B15276956.png)
